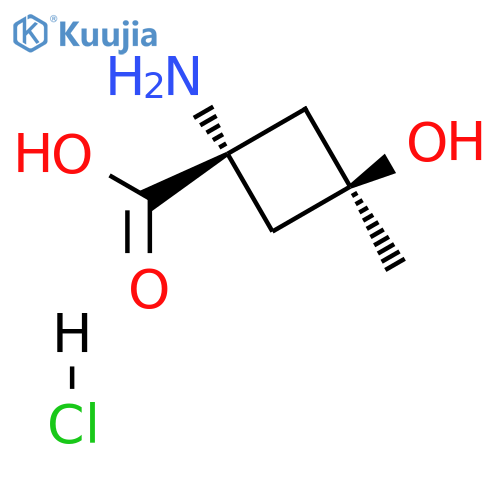

Cas no 1909286-63-0 (trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride)

1909286-63-0 structure

商品名:trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride

CAS番号:1909286-63-0

MF:C6H12ClNO3

メガワット:181.617381095886

MDL:MFCD29907417

CID:5246211

PubChem ID:121553320

trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride 化学的及び物理的性質

名前と識別子

-

- trans-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride

- trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride

-

- MDL: MFCD29907417

- インチ: 1S/C6H11NO3.ClH/c1-5(10)2-6(7,3-5)4(8)9;/h10H,2-3,7H2,1H3,(H,8,9);1H/t5-,6-;

- InChIKey: DIHQZGNZMKSYOQ-KYOXOEKESA-N

- ほほえんだ: [C@]1(N)(C(O)=O)C[C@@](O)(C)C1.[H]Cl

trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1547420-250mg |

(1R,3r)-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride |

1909286-63-0 | 98% | 250mg |

¥9596 | 2023-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1547420-5g |

(1R,3r)-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride |

1909286-63-0 | 98% | 5g |

¥51993 | 2023-03-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18001-1-1G |

trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride |

1909286-63-0 | 95% | 1g |

¥ 7,999.00 | 2023-04-14 | |

| Enamine | EN300-269350-0.1g |

(1s,3r)-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride |

1909286-63-0 | 95.0% | 0.1g |

$771.0 | 2025-03-20 | |

| Enamine | EN300-269350-0.5g |

(1s,3r)-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride |

1909286-63-0 | 95.0% | 0.5g |

$1733.0 | 2025-03-20 | |

| Enamine | EN300-269350-1g |

(1s,3r)-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride, trans |

1909286-63-0 | 95% | 1g |

$2221.0 | 2023-09-11 | |

| 1PlusChem | 1P01B2XD-500mg |

1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride, cis |

1909286-63-0 | 95% | 500mg |

$2204.00 | 2023-12-19 | |

| 1PlusChem | 1P01B2XD-100mg |

1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride, cis |

1909286-63-0 | 95% | 100mg |

$1015.00 | 2024-06-17 | |

| 1PlusChem | 1P01B2XD-5g |

1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride, cis |

1909286-63-0 | 95% | 5g |

$8023.00 | 2023-12-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18001-1-100MG |

trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride |

1909286-63-0 | 95% | 100MG |

¥ 1,999.00 | 2023-04-14 |

trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

1909286-63-0 (trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride) 関連製品

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1909286-63-0)trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride

清らかである:99%

はかる:1g

価格 ($):1394.0